N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
Description
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic small molecule characterized by a benzothiazole core substituted with methyl groups at positions 5 and 6, coupled to a 3,4,5-trimethoxybenzamide moiety. The trimethoxybenzamide group is a common pharmacophore in anticancer and anti-inflammatory agents, while the benzothiazole ring enhances lipophilicity and binding affinity to biological targets such as kinases or tubulin .
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-10-6-13-16(7-11(10)2)26-19(20-13)21-18(22)12-8-14(23-3)17(25-5)15(9-12)24-4/h6-9H,1-5H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEITXIQXYGENL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate benzamide derivatives. One common synthetic route includes the following steps:
Formation of 2-amino benzothiazole: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.
Substitution with dimethyl groups: The 2-amino benzothiazole is then subjected to alkylation reactions to introduce the dimethyl groups at the 5 and 6 positions.
Coupling with benzamide: The substituted 2-amino benzothiazole is then coupled with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the benzamide moiety to an amine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory prostaglandins . The compound may also interact with other enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocyclic Modifications
N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CID 742616)
- Structural Difference : Lacks methyl groups at positions 5 and 6 on the benzothiazole ring.
- Computational studies suggest that methyl groups in the target compound enhance π-π stacking interactions with aromatic residues in enzyme active sites .
- Physicochemical Properties : Lower lipophilicity (predicted logP = 2.8) compared to the target compound (estimated logP = 3.5), affecting membrane permeability .
N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide
- Structural Difference: Replaces benzothiazole with a benzimidazole core and introduces a cyano group.
- However, this may reduce metabolic stability due to susceptibility to nucleophilic attack .
- Synthesis: Prepared via refluxing 3,4,5-trimethoxybenzoyl chloride with 2-amino-5(6)-cyanobenzimidazole in toluene (72% yield), contrasting with the target compound’s likely use of a dimethyl-substituted benzothiazole precursor .
Substituent Variations on the Benzamide Moiety
N-(2-Hydroxybenzoyl)-3,4,5-trimethoxybenzamide (1y)
- Structural Difference : Replaces benzothiazole with a hydroxy-substituted benzamide.
- Impact : The hydroxy group enables hydrogen bonding with polar residues (e.g., serine or threonine), improving solubility (measured logP = 2.1) but reducing blood-brain barrier penetration compared to the target compound .
- Biological Activity : Demonstrated moderate COX-2 inhibition (IC50 = 1.8 µM), suggesting the benzothiazole core in the target compound may offer superior selectivity for kinase targets .
Combretastatin Analogues (e.g., 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one)
- Structural Difference : Uses an oxazolone core instead of benzothiazole.
- Impact : The oxazolone ring’s rigidity and electron-withdrawing properties reduce cellular uptake (measured IC50 in MCF-7 cells = 12 µM vs. sub-µM range for benzothiazole derivatives), highlighting the importance of the benzothiazole scaffold in cytotoxicity .
Hybrid Derivatives with Additional Functional Groups
N-((1Z)-3-(2-(3-(4-chlorophenyl)...)-3,4,5-trimethoxybenzamide (6a)
- Structural Difference : Incorporates a 4-chlorophenyl group and furan ring.
- Impact: The chlorophenyl group enhances cytotoxicity (IC50 = 0.45 µM in HeLa cells) via halogen bonding, while the furan improves solubility.
Comparative Data Table
Key Research Findings
- Benzothiazole vs. Benzimidazole : Benzothiazole derivatives generally exhibit higher lipophilicity and cytotoxicity than benzimidazoles, likely due to enhanced membrane permeability and target engagement .
- Role of Methyl Groups : The 5,6-dimethyl substitution in the target compound is predicted to improve metabolic stability by shielding the benzothiazole ring from oxidative degradation .
- Trimethoxybenzamide Universality : This moiety consistently contributes to microtubule disruption and kinase inhibition across analogs, independent of the heterocyclic core .
Biological Activity
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, supported by various research findings and data.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C16H18N2O4S
- Molecular Weight: 342.39 g/mol
The compound's structure combines a benzothiazole moiety with a trimethoxybenzamide group, which is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
-
Anticancer Activity
- Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, benzothiazole derivatives have been tested against human lung cancer cell lines A549 and HCC827 using MTS cytotoxicity assays. The results indicated that these compounds could inhibit cell proliferation effectively .
- A specific study highlighted the antitumor potential of nitro-substituted benzothiazole derivatives in 2D and 3D cell culture systems. These derivatives demonstrated a higher efficacy in 2D assays compared to 3D assays .
-
Antimicrobial Activity
- The antimicrobial properties of benzothiazole derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. Compounds similar to this compound showed promising antibacterial activity against Escherichia coli and Staphylococcus aureus using broth microdilution methods .
- The presence of the benzothiazole moiety is critical as it enhances the interaction with microbial targets.
The mechanism through which this compound exerts its biological effects is multifaceted:
- DNA Interaction: Similar compounds have been shown to bind to DNA within the minor groove. This interaction can lead to the inhibition of DNA replication and transcription processes essential for cancer cell proliferation .
- Enzyme Inhibition: The compound may also inhibit specific enzymes involved in cancer cell metabolism and proliferation.
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide?
- Methodology : Utilize a coupling reaction between 3,4,5-trimethoxybenzoyl chloride and a 2-aminobenzothiazole derivative (e.g., 5,6-dimethyl-1,3-benzothiazol-2-amine) in anhydrous dichloromethane or tetrahydrofuran. Catalyze the reaction with triethylamine or N,N-diisopropylethylamine (DIPEA) under inert conditions. Purify via preparative HPLC (C18 column, gradient elution with acetonitrile/water) or recrystallization from ethanol/water mixtures .
- Key Considerations : Monitor reaction progress by TLC (silica gel, UV visualization) and confirm product purity via HPLC (>95%) and HRMS (e.g., ESI+ for [M+H]+ ion).
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodology :
- 1H/13C NMR : Use DMSO-d6 or CDCl3 to resolve aromatic protons (δ 6.8–8.0 ppm) and methoxy groups (δ 3.6–3.9 ppm). Assign peaks using 2D experiments (COSY, HSQC) .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.
- HRMS : Confirm molecular formula via exact mass analysis (e.g., m/z calculated for C21H22N2O4S: 422.1301) .
Q. What solvent systems are effective for purification via preparative HPLC?
- Methodology : Optimize gradients using acetonitrile/water (0.1% formic acid) or methanol/water (70:30 to 90:10 over 20 min). Adjust pH to enhance peak resolution for polar impurities .
Q. What are common synthetic impurities, and how can they be mitigated?
- Common Impurities : Unreacted starting materials, N-acylurea byproducts, or incomplete deprotection of methoxy groups.
- Mitigation : Use excess acyl chloride (1.2–1.5 eq), ensure anhydrous conditions, and monitor reaction temperature (40–60°C). Purify via silica gel chromatography (hexane/ethyl acetate) .
Advanced Research Questions
Q. How can crystallographic data resolve conformational ambiguities in This compound?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, 100 K) to determine unit cell parameters (e.g., monoclinic P21/n space group) .
- Refinement : Apply SHELXL for structure solution, refining anisotropic displacement parameters and validating with R1/wR2 residuals (<0.08). Visualize molecular packing and hydrogen-bonding networks with ORTEP-3 .
Q. How to address discrepancies between in vitro potency and in vivo efficacy in preclinical studies?
- Methodology :
- Pharmacokinetics : Assess plasma stability (e.g., mouse microsomal assays) and bioavailability via LC-MS/MS. Optimize logP (2–4) using prodrug strategies (e.g., esterification of methoxy groups) .
- Metabolite Identification : Use HRMS/MS to detect Phase I/II metabolites and refine dosing regimens .
Q. What experimental designs elucidate structure-activity relationships (SAR) for this compound?
- Methodology :
- Analog Synthesis : Modify substituents on the benzothiazole (e.g., halogenation at C5/C6) or trimethoxybenzamide (e.g., replacing methoxy with ethoxy).
- Biological Assays : Test analogs in enzyme inhibition (e.g., SIRT1 activation ) or antiproliferative screens (e.g., IC50 in HepG2 cells ).
- Computational Modeling : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes and thermodynamic stability .
Q. How can molecular targets be validated using integrated computational and biochemical approaches?
- Methodology :
- Target Prediction : Use SwissTargetPrediction or PharmMapper to identify putative targets (e.g., kinases, epigenetic regulators).
- Validation : Apply CRISPR/Cas9 knockout or siRNA silencing in cellular models. Confirm target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
